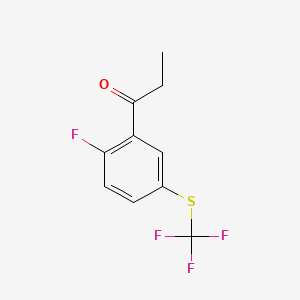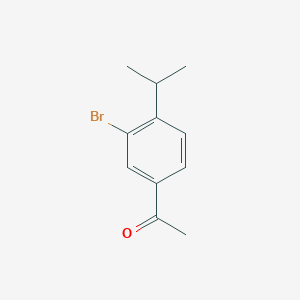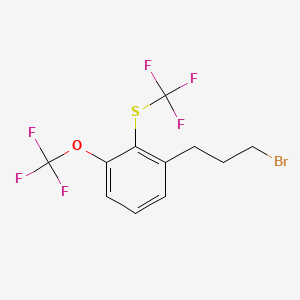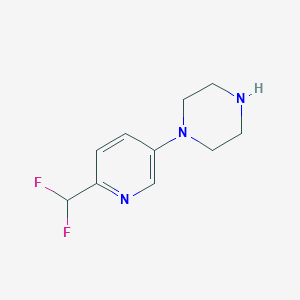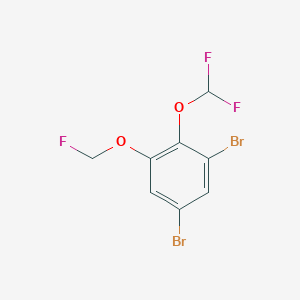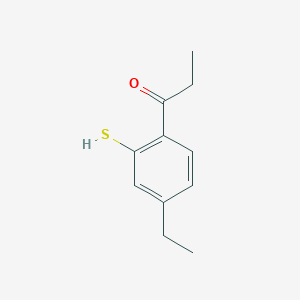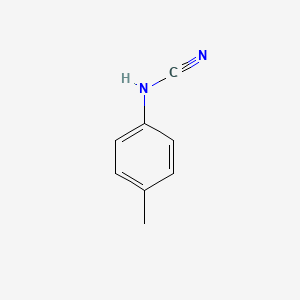
Cyanamide, (4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, (4-methylphenyl)-: is an organic compound characterized by the presence of a cyano group attached to an amino group, with a 4-methylphenyl substituent. This compound is part of the broader class of cyanamides, which are known for their unique nitrogen-carbon-nitrogen connectivity. The presence of both nucleophilic and electrophilic sites within the molecule makes it highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Iron-mediated Desulfurization Approach: This method involves the synthesis of substituted cyanamides from isothiocyanates under mild reaction conditions.
Base-mediated Strategy: This approach uses aryl thiourea and halide through a base-mediated strategy to prepare cyanamides.
Industrial Production Methods: The industrial production of cyanamides typically involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process. This method is widely used due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cyanamides can undergo oxidation reactions, often resulting in the formation of urea derivatives.
Reduction: Reduction reactions can convert cyanamides into amines.
Substitution: Cyanamides can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted cyanamides depending on the reagents used
Scientific Research Applications
Chemistry: Cyanamide, (4-methylphenyl)- is used in cycloaddition reactions, aminocyanation reactions, and as an electrophilic cyanide-transfer agent. Its unique radical and coordination chemistry make it valuable in synthetic chemistry .
Biology and Medicine: In biological sciences, cyanamide derivatives are explored for their potential therapeutic applications. They are used in the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, cyanamides are used in the production of herbicides, pharmaceuticals, and other organic compounds. They also find applications in materials science due to their ability to form coordination complexes .
Mechanism of Action
The mechanism of action of cyanamide, (4-methylphenyl)- involves its interaction with various molecular targets. The compound’s electrophilic nitrile unit and nucleophilic amino nitrogen enable it to participate in diverse chemical reactions. These interactions often involve the formation of coordination complexes and radical intermediates, which contribute to its reactivity and versatility .
Comparison with Similar Compounds
Calcium Cyanamide: Used primarily as a fertilizer and in the production of other cyanamides.
Dicyandiamide: A dimer of cyanamide, used in the production of melamine and other nitrogen-containing compounds.
Melamine: A trimer of cyanamide, used in the production of plastics and resins
Uniqueness: Cyanamide, (4-methylphenyl)- stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of the 4-methylphenyl group enhances its stability and makes it suitable for specific applications in synthetic and industrial chemistry .
Properties
CAS No. |
10532-64-6 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(4-methylphenyl)cyanamide |
InChI |
InChI=1S/C8H8N2/c1-7-2-4-8(5-3-7)10-6-9/h2-5,10H,1H3 |
InChI Key |
FCLSEQZSHNXQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



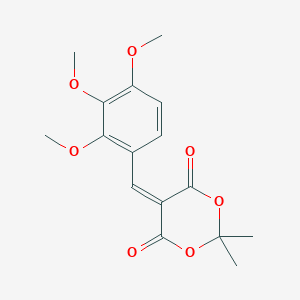
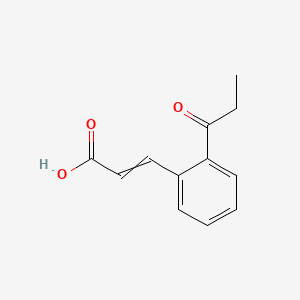

![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)
